N-[3-(2-Ethoxyethoxy)benzyl](4-methoxyphenyl)-methanamine
Description
N-3-(2-Ethoxyethoxy)benzyl-methanamine is a tertiary amine featuring a benzyl moiety substituted with a 2-ethoxyethoxy group at the 3-position and a 4-methoxyphenyl group.
Properties
IUPAC Name |
N-[[3-(2-ethoxyethoxy)phenyl]methyl]-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-22-11-12-23-19-6-4-5-17(13-19)15-20-14-16-7-9-18(21-2)10-8-16/h4-10,13,20H,3,11-12,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWAAUGADKUQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)CNCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-3-(2-Ethoxyethoxy)benzyl-methanamine involves several steps. The synthetic route typically starts with the preparation of the benzyl and methoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-3-(2-Ethoxyethoxy)benzyl-methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-3-(2-Ethoxyethoxy)benzyl-methanamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of N-3-(2-Ethoxyethoxy)benzyl-methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties, highlighting structural and functional distinctions:
Structural and Electronic Differences
Substituent Effects on Electronic Properties: The 4-nitrophenyl group in Schiff base analogs (e.g., ) introduces strong electron-withdrawing effects, enhancing intramolecular charge transfer (ICT) and non-linear optical (NLO) properties (β up to 1.9 × 10⁻³⁰ esu). In contrast, 4-methoxyphenyl groups act as electron donors, stabilizing charge-transfer states but with reduced NLO activity compared to nitro derivatives . 3-(2-Ethoxyethoxy)benzyl in the target compound may improve solubility in polar solvents compared to halogenated analogs (e.g., 3,4-dichlorobenzyl in ), though its flexible ether chain could reduce crystallinity.
Synthetic Routes: Schiff bases (e.g., ) are typically synthesized via condensation of amines with aldehydes, while non-Schiff derivatives (e.g., ) often employ coupling reagents like EDC/DMAP or epoxide ring-opening reactions.
Biological and Optical Applications :
- NLO Materials : Schiff bases with nitro groups exhibit superior NLO properties due to high hyperpolarizability (β) and low energy gaps (ΔE ~3.2 eV) .
- Biological Activity : Chlorinated or trifluoromethylated analogs (e.g., ) show promise in metabolic regulation or enzyme inhibition, while methoxy-rich compounds may target CNS pathways .
Data-Driven Insights from Literature
- Photoluminescence : Schiff bases with 4-methoxyphenyl groups emit in the blue region (450 nm) due to π–π* transitions, whereas nitro-substituted analogs show redshifted emissions .
- Crystallinity: Monoclinic crystal systems (space group P21/c) are common in Schiff bases, with bond lengths (e.g., C=N at 1.28 Å) closely matching DFT predictions .
- Polarizability : The dipole moment of 4-methoxyphenyl derivatives (e.g., 6.12 D in ) is lower than nitro analogs (8.45 D), reflecting reduced charge separation.
Biological Activity
N-3-(2-Ethoxyethoxy)benzyl-methanamine is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Chemical Formula : C₁₉H₂₅NO₃
- Molecular Weight : 315.42 g/mol
- CAS Number : 1040686-59-6
- MDL Number : MFCD10687531
The biological activity of N-3-(2-Ethoxyethoxy)benzyl-methanamine is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that the compound may exhibit:
- Inhibitory effects on specific enzymes : It has been noted for its potential to inhibit sodium-dependent glucose cotransporters (SGLT), which are crucial in glucose reabsorption in the kidneys .
- Impact on cell signaling pathways : The compound may modulate pathways involved in cell proliferation and migration, particularly in cancerous cells.
In Vitro Studies
-
Cell Proliferation Assays :
- N-3-(2-Ethoxyethoxy)benzyl-methanamine demonstrated a dose-dependent inhibition of cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC) cells.
- IC50 values were determined through MTT assays, revealing significant cytotoxic effects at concentrations above 10 µM.
-
Migration and Invasion Assays :
- Boyden chamber assays indicated that the compound significantly inhibited the migration of Huh7 cells (a liver cancer cell line) at concentrations of 1, 2.5, and 5 µM.
- The compound upregulated E-cadherin expression while downregulating vimentin and MMP-9, markers associated with epithelial-mesenchymal transition (EMT) and metastasis .
Table 1: Summary of In Vitro Biological Activities
| Activity Type | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Cell Proliferation | Huh7 | 10 | Significant inhibition |
| Migration Inhibition | Huh7 | 1, 2.5, 5 | Reduced migration |
| EMT Marker Regulation | Huh7 | N/A | Increased E-cadherin; decreased vimentin and MMP-9 |
Case Study 1: Anti-Metastatic Effects in Hepatocellular Carcinoma
A study explored the anti-metastatic properties of N-3-(2-Ethoxyethoxy)benzyl-methanamine in HCC cells. The results indicated that treatment with the compound led to:
- Downregulation of Integrin α7 : This receptor is associated with increased metastatic potential in cancer cells.
- Deactivation of FAK/AKT Signaling Pathway : This pathway is crucial for cell survival and migration in cancerous cells.
The findings suggest that the compound could be a promising candidate for further development as an anti-cancer agent targeting metastatic liver cancer .
Q & A
Basic Question: What are the optimal synthetic routes for N-3-(2-Ethoxyethoxy)benzyl-methanamine?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as:
- Step 1: Alkylation of 3-(2-ethoxyethoxy)benzyl chloride with 4-methoxyphenylmethanamine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to promote nucleophilic substitution .
- Step 2: Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the free base.
- Step 3: Conversion to hydrochloride salt (if required) using HCl gas in diethyl ether to enhance solubility for biological assays .
Critical Parameters: Monitor reaction temperature and stoichiometry to minimize byproducts like N-alkylated impurities. Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .
Basic Question: Which analytical techniques are recommended for structural confirmation?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxyethoxy group) .
- Elemental Analysis: Confirm C, H, N composition within ±0.4% of theoretical values .
Advanced Question: How can computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT):
- Optimize geometry using B3LYP/6-31+G(d,p) to calculate HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. This predicts sites for electrophilic/nucleophilic attack .
- TD-DFT: Simulate UV-Vis spectra (e.g., λmax ~280–320 nm for methoxyphenyl absorption) and compare with experimental data .
- Molecular Dynamics (MD): Model solvation effects (e.g., water/DMSO) to assess conformational stability .
Advanced Question: How to resolve contradictions in solubility data across studies?
Methodological Answer:
- Solvent Screening: Test solubility in 10+ solvents (e.g., water, ethanol, DMSO) using the shake-flask method at 25°C. Use HPLC to quantify saturation concentration .
- Thermal Analysis (DSC/TGA): Identify polymorphic forms or hydrate/solvate formation that alter solubility .
- pH-Dependent Studies: Measure solubility in buffered solutions (pH 1–10) to assess protonation effects on the amine group .
Advanced Question: What strategies validate biological target engagement in vitro?
Methodological Answer:
- Receptor Binding Assays: Radioligand displacement (e.g., ³H-labeled ligands) on membrane preparations from transfected HEK293 cells expressing putative targets (e.g., GPCRs) .
- Enzyme Inhibition: IC₅₀ determination via fluorogenic substrates (e.g., monoamine oxidase inhibition assays) .
- Cellular Uptake Studies: Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., SH-SY5Y neurons) .
Advanced Question: How to assess metabolic stability in hepatic models?
Methodological Answer:
- Liver Microsomal Assays: Incubate compound (1–10 µM) with human/rat liver microsomes (0.5 mg/mL) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes to calculate half-life (t₁/₂) .
- CYP450 Inhibition Screening: Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to identify isoform-specific interactions .
- In Silico Prediction: Tools like SwissADME or StarDrop model metabolic hotspots (e.g., ethoxyethoxy chain oxidation) .
Advanced Question: How to address enantiomeric purity if chirality is introduced during synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IG-3 column (hexane/isopropanol, 90:10) to resolve enantiomers. Optimize flow rate (0.8 mL/min) and detection (UV 254 nm) .
- Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .
- Crystallization: Screen chiral co-crystals (e.g., tartaric acid derivatives) to isolate enantiopure forms .
Advanced Question: What approaches are used for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace ethoxyethoxy with propoxyethoxy, vary methoxy position) and test biological activity .
- Free-Wilson Analysis: Quantify contributions of substituents (e.g., methoxy vs. ethoxy groups) to activity using multivariate regression .
- 3D-QSAR (CoMFA/CoMSIA): Align analogs in a grid field to generate contour maps highlighting steric/electronic requirements for potency .
Advanced Question: How to evaluate thermal stability for long-term storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat at 10°C/min under N₂ to identify decomposition onset temperature (>150°C indicates stability) .
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of ethoxyethoxy chain) .
Advanced Question: How to design polymorph screening for crystallization studies?
Methodological Answer:
- High-Throughput Screening: Use 96-well plates with 50+ solvent combinations (e.g., ethanol/water, acetone/heptane) to nucleate polymorphs .
- X-Ray Powder Diffraction (XRPD): Compare experimental patterns with predicted forms (Mercury CSD software) to identify crystalline phases .
- Slurry Conversion: Stir saturated solutions for 7 days to isolate the thermodynamically stable form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
